1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Description
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic urea derivative featuring a piperazine-propyl linker and a 5-oxo-pyrrolidine-phenyl moiety. The urea group may confer hydrogen-bonding interactions critical for binding affinity, while the pyrrolidinone and phenyl substituents could modulate lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-[3-(4-ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-2-23-11-13-24(14-12-23)10-6-9-21-20(27)22-17-15-19(26)25(16-17)18-7-4-3-5-8-18/h3-5,7-8,17H,2,6,9-16H2,1H3,(H2,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLLDMITQUBIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Pyrrolidinone Formation
The 5-oxo-pyrrolidin-3-yl scaffold is synthesized via intramolecular cyclization of γ-keto amides. A representative method involves:
- Michael Addition-Cyclization Cascade : Reacting ethyl acrylate with benzylamine under basic conditions to form a γ-keto ester intermediate, followed by ammonolysis to yield the lactam.
- Friedel-Crafts Alkylation : Introducing the phenyl group using benzene and AlCl₃ in a Friedel-Crafts reaction with a preformed γ-lactam.
Table 1 : Optimization of Pyrrolidinone Synthesis
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 4-oxopentanoate | NH₃, MeOH, reflux, 12h | 68 | |
| 4-Oxopentanamide | PCl₅, benzene, AlCl₃, 0°C, 2h | 72 |
Functionalization at C3
Amination at the C3 position is achieved via:
- Hofmann Rearrangement : Treating 5-oxo-1-phenylpyrrolidin-3-carboxamide with NaOCl/NaOH to generate the primary amine.
- Curtius Reaction : Converting a carboxylic acid to an isocyanate intermediate, followed by hydrolysis.
Synthesis of 3-(4-Ethylpiperazin-1-yl)propan-1-amine
Piperazine Alkylation
4-Ethylpiperazine is prepared through:
Propyl Spacer Installation
The propylamine linker is introduced via:
- Nucleophilic Substitution : Treating 4-ethylpiperazine with 1-bromo-3-chloropropane in DMF at 80°C, followed by Gabriel synthesis to convert the terminal chloride to an amine.
Table 2 : Piperazine-Propylamine Synthesis Data
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperazine ethylation | EtBr, MeCN | 60 | 85 |
| Propyl linker attachment | 1-Br-3-Cl-propane, DMF | 80 | 78 |
| Amination | Phthalimide, KOH | 120 | 65 |
Urea Bond Formation Methodologies
Triphosgene-Mediated Coupling
The most efficient method employs triphosgene (bis(trichloromethyl) carbonate) to activate one amine as an isocyanate:
Carbonyldiimidazole (CDI) Activation
Alternative approach using CDI:
- Stepwise Activation : Reacting CDI with the pyrrolidinone amine to form an imidazolide intermediate, followed by addition of the piperazine-propylamine (Yield: 82%).
Table 3 : Comparative Urea Formation Efficiency
| Method | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triphosgene | Cl₃COC(O)CCl₃ | CH₂Cl₂ | 2 | 89 |
| CDI | C₃H₃N₂O | THF | 4 | 82 |
Process Optimization and Scale-Up
Purification Strategies
Green Chemistry Considerations
- Solvent Recycling : Dichloromethane recovery via distillation reduces waste.
- Catalytic Methods : Exploring enzyme-mediated urea formation to replace phosgene derivatives.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows 99.2% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with urea derivatives and piperazine-containing molecules described in the evidence:
- Urea Derivatives : and describe urea/thiourea-containing compounds synthesized via thermal fusion or alkylation. For example, UR-144-N-(4-Hydroxypentyl)-metabolite () includes a urea core with adamantyl and pyridyl substituents, emphasizing the role of bulky groups in altering metabolic stability and receptor selectivity .
- Piperazine Analogues: Piperazine derivatives are common in CNS drugs (e.g., antipsychotics).
Pharmacological and Physicochemical Properties
A hypothetical comparison based on structural analogs:
*Predicted values based on substituent contributions.
Receptor Binding and Selectivity
- The ethylpiperazine group may confer affinity for serotonin or dopamine receptors, akin to other piperazine drugs. In contrast, UR-144 metabolites () with adamantyl groups are associated with cannabinoid receptor activity .
Biological Activity
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as a derivative of pyrrolidine and urea, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 511.66 g/mol. Its chemical structure includes a piperazine moiety, which is often associated with various biological activities, including neuropharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C27H34FN5O3S |
| Molecular Weight | 511.66 g/mol |
| LogP (Partition Coefficient) | 2.643 |
| Water Solubility (LogSw) | -3.08 |
| Polar Surface Area | 48.895 Ų |
The biological activity of this compound may be attributed to its interaction with various molecular targets within the body. The presence of the piperazine ring suggests potential activity as a serotonin or dopamine receptor modulator, which could influence mood and cognitive functions. Additionally, the pyrrolidine structure may enhance binding affinity to specific enzymes or receptors.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antidepressant Effects : Some studies suggest that piperazine derivatives can act as antidepressants by modulating neurotransmitter levels in the brain.
- Cognitive Enhancement : The compound may enhance cognitive functions through mechanisms involving cholinergic pathways.
- Antitumor Activity : Preliminary data indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.
Case Studies and Research Findings
A review of available literature reveals several studies focusing on the biological activity of related compounds:
- Study on Antidepressant Activity :
- Cognitive Enhancers :
- Antitumor Activity :
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key protons (e.g., urea NH, piperazine CH₂) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₃₀N₆O₂) and detects isotopic patterns .
- Infrared (IR) Spectroscopy : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1700 cm⁻¹) .
How can researchers optimize the compound's selectivity for enzymatic targets like PARP1 or phospholipase D1?
Advanced Research Question
- PARP1 Inhibition : Modify the pyrrolidinone moiety to enhance hydrogen bonding with PARP1’s catalytic domain. Structure-activity relationship (SAR) studies suggest bulky substituents improve potency .
- Phospholipase D1 Selectivity : Introduce fluorinated aryl groups (e.g., 4-fluorophenyl) to exploit hydrophobic pockets in phospholipase D1, as seen in analogs with IC₅₀ values <100 nM .
- Assay Design : Use isoform-specific enzymatic assays (e.g., recombinant PARP1 vs. PARP2) to quantify selectivity ratios .
What strategies resolve contradictions in biological activity data across assay systems?
Advanced Research Question
- Environmental Controls : Standardize pH, temperature, and solvent systems (e.g., DMSO concentration ≤0.1%) to minimize variability in enzymatic assays .
- Orthogonal Assays : Cross-validate results using cell-based (e.g., viability assays) and biochemical (e.g., fluorescence polarization) methods .
- Data Normalization : Account for batch-to-batch compound degradation via stability studies under assay conditions (e.g., 37°C, pH 7.4) .
How do structural modifications influence pharmacokinetic properties like bioavailability?
Advanced Research Question
- Lipophilicity : Introducing trifluoromethyl or fluoroaryl groups increases logP, enhancing membrane permeability but risking metabolic instability. For example, analogs with logP >3 show 2-fold higher Cₘₐₓ in rodent models .
- Metabolic Stability : Replace metabolically labile piperazine N-ethyl groups with cyclopropyl derivatives to reduce CYP450-mediated oxidation .
- Solubility : Co-crystallization with sulfonic acids (e.g., camphorsulfonate) improves aqueous solubility for parenteral formulations .
What key structural features contribute to its pharmacological activity?
Basic Research Question
- Urea Core : Essential for hydrogen bonding with enzymatic targets (e.g., PARP1’s nicotinamide-binding site) .
- Piperazine-Pyrrolidinone Linkage : Provides conformational flexibility for target engagement while maintaining metabolic stability .
- Aryl Substituents : Electron-withdrawing groups (e.g., fluorine) enhance binding affinity via hydrophobic and π-π interactions .
What in vitro/in vivo models evaluate efficacy and toxicity?
Advanced Research Question
- In Vitro :
- Enzyme Inhibition : PARP1/PLD1 enzymatic assays with IC₅₀ determination .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MDA-MB-231) .
- In Vivo :
- Xenograft Models : Tumor volume reduction studies in immunocompromised mice .
- Toxicity Screening : Liver enzyme (ALT/AST) and renal function (BUN) profiling .
How can computational methods predict binding interactions with target enzymes?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate binding poses in PARP1’s catalytic domain (PDB: 4UND). Key interactions include urea NH–Ser904 and piperazine N–Tyr907 .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding energy (ΔG < -8 kcal/mol indicates high affinity) .
- QSAR Modeling : Correlate substituent electronegativity with inhibitory activity (R² > 0.85) .
What are the primary degradation pathways under varying conditions?
Basic Research Question
- Hydrolytic Degradation : Urea cleavage at extreme pH (t₁/₂ = 12 hr at pH 1.2 vs. 48 hr at pH 7.4) .
- Oxidative Stress : Piperazine N-deethylation catalyzed by CYP3A4 forms inactive metabolites .
- Photodegradation : Protect light-sensitive pyrrolidinone derivatives with amber glassware .
How do SAR studies guide derivative design for improved potency?
Advanced Research Question
- Core Modifications : Replacing the phenyl group with pyridinyl increases water solubility without compromising PARP1 affinity (IC₅₀ shift from 50 nM to 45 nM) .
- Side Chain Optimization : Elongating the propyl linker between piperazine and urea improves phospholipase D1 selectivity (10-fold over D2) .
- Prodrug Strategies : Esterification of polar groups (e.g., –OH to –OAc) enhances oral bioavailability in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
